3-O-Benzyl-17beta-Dihydro Equilin is a synthetic derivative of equilin, an estrogenic steroid primarily found in the urine of pregnant mares. This compound is characterized by its structural modifications that enhance its biological activity and pharmacological properties. Its chemical formula is , and it has a molecular weight of approximately 310.4 g/mol .
The primary source of equilin is from the urine of pregnant mares, where it exists as a natural estrogenic hormone. The synthetic derivative, 3-O-Benzyl-17beta-Dihydro Equilin, is produced to study the effects of structural modifications on estrogenic activity and to explore potential therapeutic applications .
The synthesis of 3-O-Benzyl-17beta-Dihydro Equilin typically involves two main steps: benzylation at the 3-O position followed by hydrogenation at the 17beta position.
Technical Details:
In industrial settings, these methods are scaled up using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity of the final product.
The molecular structure of 3-O-Benzyl-17beta-Dihydro Equilin features a steroid backbone with specific functional groups that contribute to its estrogenic activity. The benzyl group at the 3-O position enhances lipophilicity, which may improve receptor binding affinity.
3-O-Benzyl-17beta-Dihydro Equilin can participate in various chemical reactions:
Common Reagents and Conditions:
3-O-Benzyl-17beta-Dihydro Equilin acts primarily as an estrogenic compound. Its mechanism involves interaction with estrogen receptors in target tissues such as reproductive organs, leading to various biological effects.
17β-Dihydroequilin (17β-Eq) is a major pharmacologically active metabolite derived from equilin, a key estrogenic component of conjugated equine estrogens (CEEs) such as Premarin®. Structurally, it features a Δ7,8-unsaturation in the steroid B-ring and a 17β-hydroxyl group, distinguishing it from endogenous estradiol. This configuration enhances its binding affinity for estrogen receptors (ERs): 17β-Eq exhibits 113% binding affinity for ERα and 108% for ERβ relative to estradiol, making it a more potent ER agonist than its precursor equilin (which shows only 13% and 49% affinity for ERα and ERβ, respectively) [1] [9].
The metabolic stability of 17β-Eq is another critical feature. Its metabolic clearance rate (1,252 L/day/m²) is significantly lower than that of equilin (2,640 L/day/m²), prolonging its half-life and bioavailability. This stability facilitates its conversion to active metabolites like 17β-dihydroequilenin, which exhibits selective estrogen receptor modulator (SERM)-like activity in preclinical studies, benefiting bone and cardiovascular tissues without proliferative effects on breast or endometrium [5] [6] [9]. Functionally, 17β-Eq derivatives contribute to the efficacy of hormone therapies by modulating genes involved in vasodilation, calcium channel regulation, and lipid metabolism. For example, in vascular studies, 17β-Eq relaxes mesenteric arteries by blocking L-type calcium channels, though less potently than estradiol [2].
Table 1: Comparative Estrogenic Properties of 17β-Dihydroequilin and Related Compounds
Compound | Relative ERα Binding Affinity (%) | Relative ERβ Binding Affinity (%) | Metabolic Clearance (L/day/m²) |
---|---|---|---|
17β-Dihydroequilin | 113 | 108 | 1,252 |
Equilin | 13 | 49 | 2,640 |
Estradiol (E2) | 100 (Reference) | 100 (Reference) | 615 |
17β-Dihydroequilenin | Not reported | Not reported | Not reported |
Data compiled from [1] [6] [9].
The 3-hydroxyl group on the A-ring of equine estrogens is a critical site for receptor interaction and metabolic conjugation. However, this group is susceptible to rapid phase II metabolism (e.g., glucuronidation and sulfation), which accelerates clearance and reduces bioavailability. Benzyl substitution at the 3-O position—yielding 3-O-benzyl-17β-dihydroequilin—serves as a strategic metabolic blockade. The bulky benzyl group sterically hinders conjugating enzymes (e.g., UDP-glucuronosyltransferases), thereby extending the compound’s half-life and enhancing tissue exposure [9] [10].
Chemically, this modification leverages the electrophilic nature of the benzyl moiety to resist enzymatic degradation while preserving hydrogen-bonding capacity at C-17 for ER engagement. Studies on similar benzyl-protected estrogens demonstrate a 2–4-fold increase in plasma stability compared to unprotected analogs. For example, in human breast cancer cells (MCF-7), benzyl-shielded equilin analogs showed reduced 4-hydroxylation—a metabolic pathway linked to catechol estrogen formation and oxidative stress [9].
Additionally, 3-O-benzylation may alter receptor selectivity. Classical estrogens like estrone bind ERα predominantly, but bulkier 3-substituents could favor interactions with ERβ or membrane-associated ERs. This shift is under investigation for tissue-selective estrogenic effects, particularly in bone (where ERβ mediates anti-resorptive activity) [4] [10].
Table 2: Impact of 3-O-Substitution on Estrogen Metabolism
Modification | Metabolic Stability | Primary Metabolic Pathway | Biological Consequence |
---|---|---|---|
Unmodified (3-OH) | Low | Glucuronidation/Sulfation | Rapid clearance; short half-life |
3-O-Benzyl | High | Limited 17β-oxidation | Prolonged exposure; enhanced potency |
3-O-Methyl | Moderate | 2-/4-Hydroxylation | Variable catechol estrogen formation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1